

# Application Notes and Protocols for Preparing Liposomal Amphotericin B Formulations

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These application notes provide a detailed protocol for the preparation and characterization of liposomal Amphotericin B (AmB) formulations, a critical methodology for the development of less toxic and more effective antifungal therapies. The protocols outlined below are based on the well-established thin-film hydration method, followed by characterization techniques to ensure the quality and consistency of the formulation.

Amphotericin B is a potent, broad-spectrum antifungal agent, but its use is often limited by significant nephrotoxicity.[1] Encapsulating AmB within liposomes can reduce its toxicity while maintaining or even enhancing its therapeutic efficacy.[1][2][3] Liposomal formulations alter the pharmacokinetic profile of the drug, leading to preferential accumulation in tissues of the reticuloendothelial system and reduced exposure to the kidneys.[1][4]

The following sections detail the necessary materials, equipment, and step-by-step procedures for preparing and characterizing liposomal AmB.

## Experimental Protocols

### Protocol 1: Preparation of Liposomal Amphotericin B by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing Amphotericin B using the thin-film hydration method followed by sonication for size reduction.

**Materials:**

- Amphotericin B (AmB)
- Hydrogenated Soy Phosphatidylcholine (HSPC)
- Cholesterol (CHL)
- Distearoylphosphatidylglycerol (DSPG) or Dicetyl phosphate (DCP) for charged liposomes
- Chloroform
- Methanol
- Sterile water for injection or a suitable buffer (e.g., 10 mM succinate buffer)[5]
- Nitrogen gas

**Equipment:**

- Rotary evaporator
- Round-bottom flask
- Water bath sonicator or probe sonicator
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )
- Glass vials
- Analytical balance
- Magnetic stirrer and stir bars

**Procedure:**

- Lipid and Drug Dissolution:

- Accurately weigh the desired amounts of lipids (e.g., HSPC and cholesterol) and Amphotericin B. A common molar ratio for liposomal AmB is HSPC:Cholesterol:DSPG:AmB of 2:1:0.8:0.4.[6] Another study used hydrogenated soya phosphatidylcholine and cholesterol at molar ratios of 1:1 and 7:2, with or without a charged lipid.[7][8]
- Dissolve the lipids and AmB in a chloroform:methanol solvent mixture (e.g., 1:1 v/v) in a round-bottom flask.[6] Ensure complete dissolution.
- Thin Film Formation:
  - Attach the round-bottom flask to a rotary evaporator.
  - Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C), but not so high as to degrade the drug.[9]
  - Rotate the flask and gradually apply a vacuum to evaporate the organic solvents. This will result in the formation of a thin, dry lipid film on the inner wall of the flask.
  - To ensure complete removal of residual solvent, flush the flask with nitrogen gas and keep it under high vacuum for at least 1-2 hours.
- Hydration of the Lipid Film:
  - Add the aqueous phase (sterile water for injection or buffer) pre-heated to the same temperature as the film formation step to the round-bottom flask.[5]
  - Agitate the flask by hand or on a mechanical shaker to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). The hydration process should continue until the lipid film is fully dispersed.
- Size Reduction (Sonication):
  - To obtain smaller and more uniform liposomes, the MLV suspension needs to be downsized. This can be achieved using a bath or probe sonicator.[7][10]
  - Bath Sonication: Place the vial containing the liposome suspension in a bath sonicator and sonicate for a defined period (e.g., 30-60 minutes). Monitor the temperature to avoid

overheating.

- Probe Sonication: Insert a probe sonicator into the liposome suspension and sonicate in pulsed mode to control the temperature.
- The goal is to achieve a desired particle size, typically in the range of 100-200 nm for intravenous applications.[11]
- Sterilization (Optional):
  - For in vivo studies, the final liposomal formulation may need to be sterilized. This can be done by filtering the suspension through a 0.22  $\mu\text{m}$  syringe filter. Note that this is only suitable for liposomes with a mean diameter smaller than the filter pore size.

## Protocol 2: Characterization of Liposomal Amphotericin B

### 1. Particle Size and Polydispersity Index (PDI) Analysis:

- Method: Dynamic Light Scattering (DLS)
- Procedure:
  - Dilute a small aliquot of the liposomal suspension with sterile water or the hydration buffer to an appropriate concentration for DLS analysis.
  - Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
  - Perform the measurement in triplicate and report the mean  $\pm$  standard deviation. The PDI value should ideally be below 0.3 for a homogenous population of liposomes.[5][11]

### 2. Encapsulation Efficiency (%EE) and Drug Loading (%DL):

- Method: High-Performance Liquid Chromatography (HPLC)
- Procedure:

- Separation of free drug: Separate the unencapsulated AmB from the liposomes. This can be done by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.
- Quantification of total drug: Disrupt a known volume of the liposomal formulation by adding a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture) to release the encapsulated drug.[6]
- Quantification of free drug: Measure the concentration of AmB in the supernatant/dialysate obtained from the separation step.
- HPLC Analysis: Analyze the total and free drug concentrations using a validated HPLC method. A common method uses a C18 column with UV detection at approximately 382-408 nm.[7][8][12] The mobile phase can be a mixture of acetonitrile and water, sometimes with the addition of acetic acid.[12][13]
- Calculations:
  - $\%EE = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$
  - $\%DL = [Weight\ of\ Encapsulated\ Drug / Total\ Weight\ of\ Lipids] \times 100$

### 3. Morphological Characterization:

- Method: Transmission Electron Microscopy (TEM)
- Procedure:
  - Place a drop of the diluted liposomal suspension on a carbon-coated copper grid.
  - Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid or uranyl acetate).
  - Allow the grid to dry completely.
  - Observe the morphology, size, and lamellarity of the liposomes under a transmission electron microscope.[6][8]

## Data Presentation

The following tables summarize typical quantitative data for liposomal Amphotericin B formulations prepared by various methods.

Table 1: Physicochemical Properties of Liposomal Amphotericin B Formulations

Formulation Method	Lipid Composition (Molar Ratio)	Particle Size (nm)	PDI	Encapsulation Efficiency (%)	Reference
Thin-Film Hydration with Sonication	HSPC:CHL:D CP (7:2:1)	115 ± SEM	N/A	>85	[7][8]
Thin-Film Hydration with Sonication	HSPC:CHL (7:2)	N/A	N/A	>85	[7][8]
Supercritical Fluid (SCF-CO <sub>2</sub> )	HSPC:CHL:D SPG:AmB (2:1:0.8:0.4)	137 (after homogenization)	<0.3	~90	[6]
Ethanol Injection	N/A	150.3 - 263.9	≤0.32	N/A	[5][11]
Solvent Evaporation	N/A	198.9 - 519	≤0.32	N/A	[5]
Solvent-Free Method	N/A	N/A	≤0.32	N/A	[5][11]

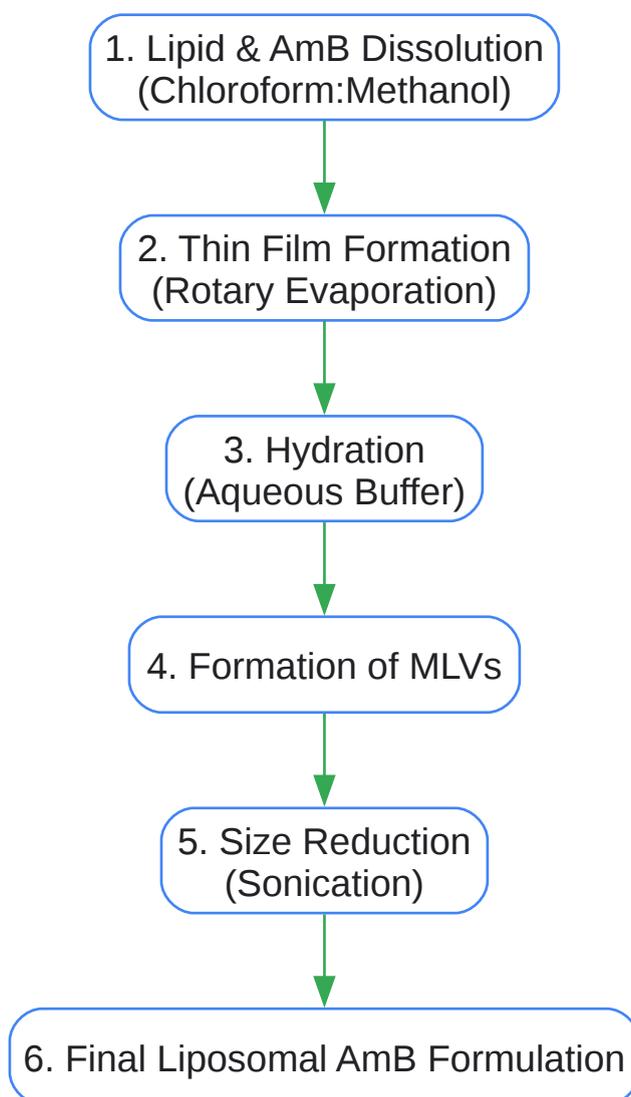
N/A: Not Available in the cited source. SEM: Standard Error of the Mean.

Table 2: HPLC Conditions for Amphotericin B Quantification

Parameter	Condition 1	Condition 2
Column	C18	C18
Mobile Phase	Acetonitrile:Water (7:3)	Acetonitrile:Acetic Acid (10%):Water (41:43:16)
Flow Rate	1 mL/min	1.2 mL/min
Detection Wavelength	405 nm	405 nm
Reference	<a href="#">[13]</a>	<a href="#">[12]</a>

## Visualizations

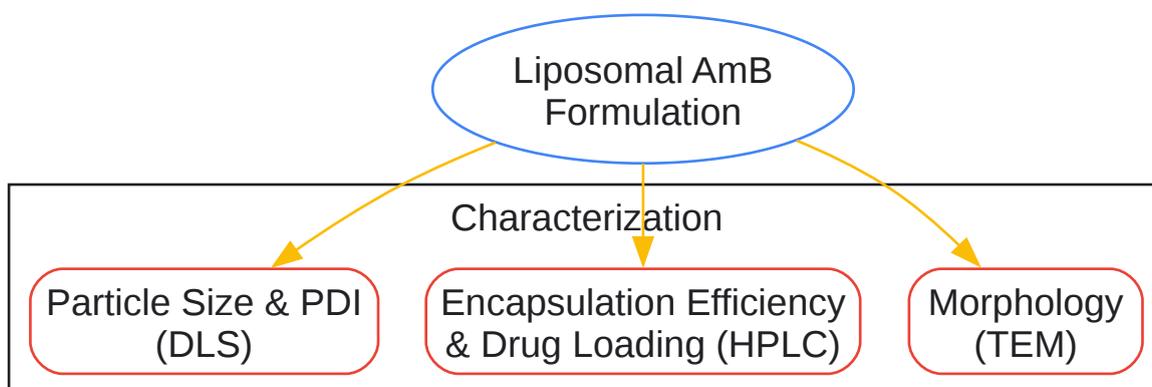
Diagram 1: Experimental Workflow for Liposomal Amphotericin B Preparation



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Caption: Workflow for preparing liposomal AmB via thin-film hydration.

Diagram 2: Workflow for Characterization of Liposomal Amphotericin B



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Caption: Key characterization steps for liposomal AmB formulations.

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- To cite this document: BenchChem. [Application Notes and Protocols for Preparing Liposomal Amphotericin B Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15723088#protocol-for-preparing-liposomal-amphotericin-b-formulations]

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